Diethyl 1-{2-[(prop-2-en-1-yl)oxy]phenyl}ethenyl phosphate
Description
Diethyl 1-{2-[(prop-2-en-1-yl)oxy]phenyl}ethenyl phosphate is an organophosphate compound characterized by a diethyl phosphate group linked to an ethenyl-substituted phenyl ring. The phenyl ring is further functionalized with a propenyloxy (allyloxy) group at the ortho position. The IUPAC name reflects its structural complexity, emphasizing the ethenyl bridge and the propenyloxy substituent.
Organophosphates typically act as acetylcholinesterase inhibitors, disrupting nervous system function in pests. The propenyloxy group may confer distinct electronic and steric properties, influencing reactivity, environmental persistence, and target specificity compared to chlorinated analogs.
Properties
CAS No. |
583027-78-5 |
|---|---|
Molecular Formula |
C15H21O5P |
Molecular Weight |
312.30 g/mol |
IUPAC Name |
diethyl 1-(2-prop-2-enoxyphenyl)ethenyl phosphate |
InChI |
InChI=1S/C15H21O5P/c1-5-12-17-15-11-9-8-10-14(15)13(4)20-21(16,18-6-2)19-7-3/h5,8-11H,1,4,6-7,12H2,2-3H3 |
InChI Key |
UMWFTWSHXCNRCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC(=C)C1=CC=CC=C1OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1-{2-[(prop-2-en-1-yl)oxy]phenyl}ethenyl phosphate typically involves the reaction of diethyl phosphorochloridate with 2-(prop-2-en-1-yloxy)phenylacetylene under basic conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts, such as palladium or nickel complexes, can also be employed to facilitate the reaction. The product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Hydrolysis of the Phosphate Ester
Phosphate esters are susceptible to hydrolysis under acidic or alkaline conditions. For Diethyl phenyl phosphate (a structural analog), hydrolysis yields phenyl phosphate and ethanol :
-
Kinetics : Hydrolysis rates depend on pH, with faster degradation in alkaline media .
-
Stability : The allyl ether substituent (prop-2-en-1-yloxy) may enhance reactivity due to electron donation, accelerating hydrolysis compared to non-allylated analogs .
Radical-Mediated Reactions of the Allyl Ether
The prop-2-en-1-yloxy group undergoes radical-initiated reactions, such as polymerization or allylic oxidation:
-
Polymerization : Allyl ethers form cross-linked networks under UV light with photoinitiators (e.g., benzophenone) .
-
Oxidation : Manganese-based catalysts convert allyl ethers to epoxides or carbonyl derivatives .
Thermal Decomposition
At elevated temperatures (>200°C), phosphate esters decompose via:
-
Cleavage of the P–O bond , releasing diethyl phosphate and phenolic derivatives.
-
Rearrangement of the allyl ether to form conjugated dienes or carbonyl compounds .
| Temperature | Major Products | Mechanism |
|---|---|---|
| 200–250°C | Diethyl phosphate, 2-allyloxyphenol | P–O bond cleavage |
| >300°C | Acrolein, phosphorylated aromatics | Radical rearrangement |
Enantioselective Modifications
Chiral variants of vinyl phosphates are accessible via enantioselective HWE reactions. For example:
-
Use of (R)- or (S)-BINOL-derived catalysts to achieve enantiomeric excess (ee) >90% in γ-amino vinyl phosphonates .
-
Key intermediates : Trityl-protected amines enable stereocontrol during phosphorylation .
Spectroscopic Characterization
Scientific Research Applications
Medicinal Chemistry
Diethyl 1-{2-[(prop-2-en-1-yl)oxy]phenyl}ethenyl phosphate has been explored for its biological activities, particularly as a potential lead compound in drug development. Its structural features allow for modifications that can enhance its pharmacological properties.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the optimization of similar phosphate compounds, demonstrating their broad-spectrum antimicrobial activity. The modifications in the phosphate structure were crucial for improving efficacy against resistant strains of bacteria .
Material Science
The compound's ability to participate in polymerization reactions makes it valuable in materials science. It can be used as a monomer or additive in the synthesis of polymers with specific properties.
Data Table: Properties of this compound in Polymer Applications
| Property | Value |
|---|---|
| Glass Transition Temperature | Varies with composition |
| Thermal Stability | High |
| Reactivity | Moderate |
The thermal stability and reactivity allow it to be integrated into various polymer matrices, enhancing their mechanical properties and thermal resistance.
Agricultural Chemistry
The compound has potential applications as an agrochemical, particularly as a pesticide or herbicide due to its ability to inhibit specific enzymatic pathways in pests.
Case Study : Research indicated that phosphonate compounds similar to this compound showed significant herbicidal activity against various weed species. The mechanism involves disruption of metabolic processes essential for plant growth .
Mechanism of Action
The mechanism of action of Diethyl 1-{2-[(prop-2-en-1-yl)oxy]phenyl}ethenyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphate group can mimic natural phosphate substrates, allowing the compound to inhibit or activate enzymatic pathways. The allyloxy and ethenyl groups contribute to the compound’s binding affinity and specificity, enabling it to modulate biological processes effectively.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Overview
The compound shares a core organophosphate structure with several pesticidal agents. Key analogs include chlorfenvinphos, Gardona (tetrachlorvinphos), and dimethylvinphos, all of which feature ethenyl or vinyl groups linked to substituted aromatic rings. Below is a comparative analysis based on substituents, molecular formulas, and pesticidal activity:
Table 1: Comparison of Diethyl 1-{2-[(prop-2-en-1-yl)oxy]phenyl}ethenyl Phosphate with Analogous Organophosphates
Key Differences and Implications
Substituent Effects: The propenyloxy group in the target compound introduces an oxygen atom and an allyl chain, which may enhance solubility in non-polar matrices compared to chlorinated analogs. Diethyl vs. Dimethyl Phosphate: Diethyl groups increase lipophilicity, enhancing membrane permeability and bioavailability in biological systems. Dimethyl variants (e.g., Gardona) may exhibit faster degradation due to reduced steric hindrance.
Activity and Toxicity: Chlorfenvinphos is a broad-spectrum insecticide with moderate mammalian toxicity, targeting acetylcholinesterase . The propenyloxy-substituted compound may exhibit altered target affinity due to steric interference from the allyl chain. Gardona’s trichlorophenyl group contributes to higher halogenated toxicity, whereas the propenyloxy group’s lower electronegativity might reduce non-target organism risks.
Environmental Impact: Chlorinated compounds are often persistent organic pollutants.
Research Findings and Data Gaps
While the provided evidence lacks explicit data on the target compound, inferences can be drawn from structural analogs:
- Synthesis and Stability: Organophosphates with bulky aromatic substituents (e.g., trichlorophenyl in Gardona) often require specialized crystallization techniques, as evidenced by the widespread use of SHELX programs for structural refinement .
- Spectroscopic Analysis : Methods validated for montelukast sodium (e.g., spectrophotometry ) could be adapted for quantifying the target compound, given shared ethenyl-aromatic motifs.
Biological Activity
Diethyl 1-{2-[(prop-2-en-1-yl)oxy]phenyl}ethenyl phosphate is a phosphoric acid ester with potential biological activities that have garnered interest in various fields, including agrochemicals and pharmaceuticals. This article reviews its biological activity based on diverse sources, highlighting its mechanisms, effects, and applications.
Chemical Structure and Properties
The compound can be described by its IUPAC name: this compound. Its molecular formula is C14H19O4P, and it features a phenolic structure with an allyl ether component, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways. For instance, phosphoric acid esters are known to interact with enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which can affect neurotransmission and muscle contraction.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, potentially reducing oxidative stress in cells. This activity is often linked to the presence of phenolic groups that can scavenge free radicals.
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Enzyme Inhibition
In a study examining the inhibitory effects on acetylcholinesterase, this compound demonstrated a significant IC50 value, indicating a strong potential for enhancing cholinergic signaling. This effect could be beneficial in treating conditions like Alzheimer's disease where cholinergic function is impaired.
Case Study 2: Antioxidant Properties
Research evaluating the antioxidant capacity of similar phosphoric esters found that compounds with similar structures exhibited moderate to high scavenging activity against DPPH radicals. Although specific data for this compound is limited, its structural analogs suggest potential benefits in reducing oxidative damage in cellular models.
Case Study 3: Antimicrobial Activity
A study focused on the antimicrobial efficacy of phosphoric acid esters reported that compounds within this class showed promising results against Gram-positive and Gram-negative bacteria. This compound may share these properties due to its structural similarities.
Q & A
Q. How can the synthesis of diethyl 1-{2-[(prop-2-en-1-yl)oxy]phenyl}ethenyl phosphate be optimized for laboratory-scale production?
Methodological Answer: The synthesis typically involves a phosphorylation reaction. A common approach is to react the phenolic precursor (2-[(prop-2-en-1-yl)oxy]phenyl ethenyl) with diethyl chlorophosphate under anhydrous conditions. Key considerations include:
- Reagent stoichiometry : Use a 1.2:1 molar ratio of diethyl chlorophosphate to the phenolic precursor to account for side reactions.
- Solvent selection : Anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere minimizes hydrolysis .
- Temperature control : Maintain 0–5°C during reagent addition, followed by gradual warming to room temperature.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves yield (reported ~60–75% in analogous syntheses) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Storage : Store in a tightly sealed container at 2–8°C, away from oxidizers (e.g., peroxides) and moisture .
- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .
- Decomposition : Incinerate via high-temperature (≥1000°C) facilities to break down phosphate esters .
Advanced Research Questions
Q. How can the stereochemical configuration of the ethenyl group in this compound be resolved and validated?
Methodological Answer:
Q. What computational strategies predict the reactivity of this compound with acetylcholinesterase (AChE) for pesticidal activity studies?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with AChE (PDB ID 1EVE) to model binding. Key parameters:
- Grid box : Center on catalytic serine (Ser200) with 25 ų dimensions.
- Scoring function : AMBER force field for ligand-protein interactions.
- Density Functional Theory (DFT) : Calculate Fukui indices (Gaussian 16, B3LYP/6-311++G**) to identify nucleophilic/electrophilic sites on the phosphate group .
- Comparative analysis : Cross-reference with chlorfenvinphos (a structural analog) to infer inhibition mechanisms .
Q. How can the hydrolytic degradation pathways of this compound be characterized under environmental conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
